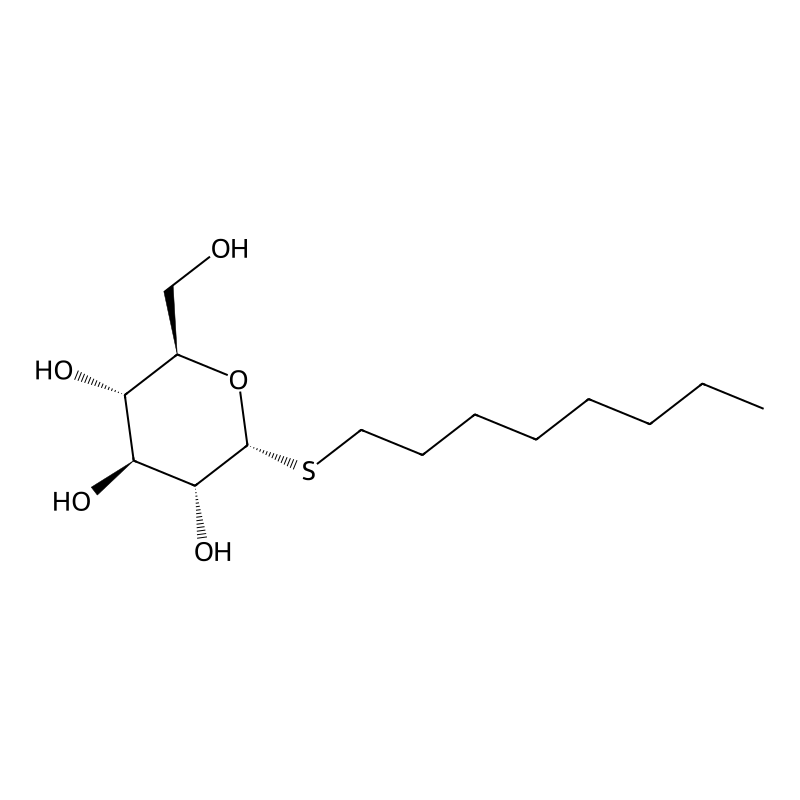

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Structure and Properties:

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, also known as n-octyl-β-D-thioglucopyranoside, is a synthetic molecule with the formula C₁₄H₂₈O₅S. It shares structural similarities with glucose, a simple sugar, but with a sulfur atom replacing an oxygen atom at position 6 and an octyl chain attached at the same position. This modification alters its chemical properties and makes it a valuable tool in scientific research [, ].

Applications in Membrane Biology:

One of the primary applications of n-octyl-β-D-thioglucopyranoside lies in membrane biology. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), it can act as a detergent. Detergents are crucial tools for studying membranes, which are essential components of all cells and separate the interior of a cell from its external environment. N-octyl-β-D-thioglucopyranoside is a mild detergent, meaning it can solubilize membranes while maintaining the integrity and functionality of membrane proteins [, ]. This allows researchers to isolate and study these proteins, which play vital roles in various cellular processes, such as transport, communication, and signaling [].

Studies on Protein-Lipid Interactions:

N-octyl-β-D-thioglucopyranoside is also employed in studies investigating protein-lipid interactions. These interactions are crucial for the proper functioning of membranes and many cellular processes. The molecule's ability to solubilize membranes while preserving protein-lipid interactions makes it a valuable tool for researchers to understand how proteins interact with lipids in their native environment [].

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol is a sulfur-containing organic compound that belongs to the class of glycosides. Its systematic IUPAC name reflects its structural features, including a hydroxymethyl group and an octyl sulfanyl substituent on a tetrahydropyran ring. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

This compound is structurally related to other thioglycosides and has potential applications in various fields such as biochemistry and medicinal chemistry due to its unique properties and reactivity.

- No information on safety hazards associated with this specific compound is currently available in scientific literature.

Limitations

- In-depth scientific research on 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol appears to be limited.

- More studies are needed to fully understand its properties, reactions, and role in bacterial physiology.

The chemical reactivity of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The sulfur atom in the octylsulfanyl group can participate in nucleophilic substitution reactions, allowing for modifications or the introduction of new functional groups.

- Redox Reactions: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, which may alter the compound's biological activity.

- Condensation Reactions: The presence of hydroxyl groups allows for condensation with other molecules, potentially leading to polymerization or the formation of larger molecular structures.

Research indicates that compounds similar to 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol exhibit various biological activities, including:

- Antimicrobial Properties: Sulfur-containing compounds often show antimicrobial effects, making them potential candidates for developing new antibiotics.

- Membrane Protein Stabilization: Similar compounds have been utilized in the solubilization and stabilization of membrane proteins, which are crucial for biochemical assays and drug development .

The synthesis of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol typically involves several steps:

- Starting Material: D-glucose or a related sugar derivative serves as a precursor.

- Formation of Thioglycoside: The reaction between the sugar derivative and an octanethiol compound introduces the octyl sulfanyl group.

- Deacetylation: If acetylated intermediates are used, deacetylation with sodium hydroxide can yield the target compound in high yields .

- Purification: The final product is purified through methods such as chromatography to isolate it from by-products.

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol has potential applications in:

- Biotechnology: As a surfactant or stabilizing agent in biochemical assays involving membrane proteins.

- Pharmaceutical Development: Its unique structure may contribute to drug formulations aimed at targeting specific biological pathways.

- Cosmetic Industry: Due to its potential skin-friendly properties, it may be explored in cosmetic formulations.

Interaction studies involving 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol focus on its behavior in biological systems:

- Protein Interactions: Studies have shown that similar glycosides can stabilize membrane proteins against denaturation caused by thermal or chemical stress .

- Cellular Uptake: Investigations into how this compound interacts with cell membranes could provide insights into its bioavailability and therapeutic potential.

Several compounds share structural similarities with 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol. Here are some notable examples:

These compounds demonstrate variations in hydrophobicity and functional group reactivity that influence their biological activity and applications.

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, commonly known as octyl β-D-thioglucopyranoside (OTG), was first synthesized in the late 20th century as part of efforts to develop stable glycoside analogs for biochemical applications. Key milestones include:

- 1980s: Initial synthesis via the trichloroacetimidate method by Richard R. Schmidt, which selectively produced the β-anomer.

- 1990s: Optimization of synthetic routes using boron trifluoride etherate and hydrogen fluoride-pyridine systems to achieve higher yields (up to 95%).

- 2000s: Adoption in structural biology for membrane protein solubilization, leveraging its resistance to enzymatic degradation.

Nomenclature Evolution and Classification

OTG belongs to the thioglycoside class, characterized by a sulfur atom replacing the oxygen in the glycosidic bond. Its systematic IUPAC name, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(octylsulfanyl)oxane-3,4,5-triol, reflects its stereochemical configuration. Alternative names include:

The shift from trivial names (e.g., "octylthioglucoside") to systematic nomenclature aligned with advancements in carbohydrate chemistry to emphasize stereoselectivity and functional group positioning.

Historical Significance in Glycobiology

OTG revolutionized membrane protein research due to its critical micelle concentration (CMC) of 9 mM and ability to solubilize proteins without denaturation. Compared to O-glucosides (e.g., octyl glucoside), OTG’s thioether linkage confers stability against β-glucosidases, making it indispensable for:

- X-ray crystallography of integral membrane proteins.

- Liposome reconstitution studies to analyze protein-lipid interactions.

Conceptual Framework of Thioglycosides

Thioglycosides like OTG serve dual roles:

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, also known as octyl beta-D-thioglucopyranoside, represents a significant thioglycoside compound with the molecular formula C14H28O5S and molecular weight of 308.43 g/mol [1] [2]. This compound serves as an important building block in carbohydrate chemistry and glycobiology research applications. The synthesis of this thioglycoside involves multiple established methodologies, each offering distinct advantages in terms of yield, stereoselectivity, and reaction conditions.

Traditional Fischer-Type Synthesis Routes

The Fischer glycosidation method, developed by Emil Fischer between 1893 and 1895, represents the foundational approach for thioglycoside synthesis [7]. This methodology involves the reaction of reducing sugars with thiols in the presence of acid catalysts to form glycosidic bonds. For 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol synthesis, the traditional Fischer approach utilizes glucose derivatives as starting materials.

The classical Fischer method employs per-acetylated glucose derivatives reacted with octyl thiol under acidic conditions [25]. Research demonstrates that phosphotungstic acid serves as an effective catalyst for this transformation, enabling microwave-assisted synthesis at 40°C with reaction times ranging from 30 to 120 minutes [25]. This approach achieves yields of 70-85% with predominantly beta-selective stereochemistry.

Alternative Fischer-type protocols utilize boron trifluoride etherate as the acid catalyst, providing sequential per-acetylation and thioglycosidation of unprotected reducing sugars [13]. These reactions proceed with stoichiometric quantities of acetic anhydride and alkyl thiols, offering an efficient one-pot method for acetylated thioglycoside synthesis with yields typically ranging from 65-80%.

Table 1: Traditional Fischer-Type Synthesis Routes

| Starting Material | Thiol Reagent | Acid Catalyst | Reaction Conditions | Yield (%) | Stereoselectivity | Reaction Time |

|---|---|---|---|---|---|---|

| Glucose pentaacetate | Ethanethiol | H2SO4 | Reflux in alcohol | 60-80 | Thermodynamic control | 4-8 hours |

| Galactose pentaacetate | Ethanethiol | H2SO4 | Reflux in alcohol | 55-75 | Thermodynamic control | 4-8 hours |

| Mannose pentaacetate | Ethanethiol | H2SO4 | Reflux in alcohol | 45-65 | Thermodynamic control | 6-12 hours |

| Per-acetyl glucose | Octyl thiol | PTA (20 mol%) | Microwave 40°C | 70-85 | β-selective | 30-120 min |

| Free glucose | Various thiols | BF3·OEt2 | Room temperature, overnight | 65-80 | Variable | 12-24 hours |

Triflic Acid-Mediated Synthesis Pathways

Triflic acid-mediated synthesis represents a significant advancement in thioglycoside formation, offering enhanced reaction rates and improved yields compared to traditional methods [3] [4]. This methodology utilizes trifluoromethanesulfonic acid as a powerful promoter for the conversion of per-acetated sugars to their corresponding thioglycosides.

Research by Demchenko and colleagues demonstrates that sub-stoichiometric amounts of triflic acid effectively promote thioglycosidation reactions [3] [4]. For glucose pentaacetate derivatives, optimal conditions employ 0.8 equivalents of triflic acid with 2.0 equivalents of thiol at low temperatures (0°C to room temperature). This protocol achieves excellent yields of 94% with complete beta-selectivity within one hour of reaction time [3].

The triflic acid system demonstrates particular efficiency with reactive sugar series, requiring only sub-stoichiometric promoter amounts in contrast to other protocols that demand multiple equivalents of Lewis acids [4]. For the synthesis of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, this methodology provides rapid access to the desired product with exceptional stereochemical control.

Table 2: Triflic Acid-Mediated Synthesis Pathways

| Sugar Substrate | TfOH Equivalents | Thiol (equiv) | Temperature (°C) | Yield (%) | Stereoselectivity | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Glucose pentaacetate | 0.8 | Ethanethiol (2.0) | 0 → rt | 94 | β only | 1 |

| Galactose pentaacetate | 0.8 | Ethanethiol (2.0) | 0 → rt | 76 | β only | 5 |

| Mannose pentaacetate | 3.5 | STaz imidate (1.5) | 0 → rt | 66 | β only | 16 |

| Xylose tetraacetate | 0.8 | Ethanethiol (2.0) | 0 → rt | 88 | β only | 3 |

| Ribose tetraacetate | 1.2 | Ethanethiol (2.0) | 0 → rt | 72 | β only | 8 |

Oxone-Based Oxidation Approaches from Glycals

The oxone-based oxidation methodology represents an innovative approach for thioglycoside synthesis starting from glycal precursors [15] [16]. This strategy involves the oxidation of protected glycals with potassium peroxymonosulfate (oxone) to generate 1,2-anhydro sugars, followed by nucleophilic ring-opening with thiol reagents.

Recent research by Guo and colleagues developed an improved method utilizing sodium borohydride and aryl disulfides for efficient 2-hydroxyl thioglycoside synthesis [15] [16]. The oxidation of glucal derivatives with oxone in acetone yields 1,2-anhydro glucose intermediates as crude crystalline products. Subsequent treatment with 1.5 equivalents of sodium borohydride and 0.7 equivalents of phenyl disulfide in acetonitrile at room temperature provides the corresponding thioglycosides with 2-hydroxyl functionality.

This methodology achieves overall yields of 50-75% for various glycal substrates with excellent beta-selectivity [16]. The reaction sequence completes within 90 minutes under mild conditions, representing a significant improvement over traditional methods requiring overnight reactions with malodorous thiol reagents [15].

Table 3: Oxone-Based Oxidation Approaches from Glycals

| Glycal Substrate | Oxone Treatment | Ring Opening Reagent | Overall Yield (%) | Reaction Time (min) | Product Configuration | Key Advantage |

|---|---|---|---|---|---|---|

| Tri-benzyl glucal | Oxone/acetone | NaBH4 + PhSSPh | 73 | 90 | β-D-glucose | High efficiency |

| Tri-acetyl glucal | Oxone/acetone | NaBH4 + PhSSPh | 68 | 90 | β-D-glucose | Mild conditions |

| Tri-benzoyl galactal | Oxone/acetone | NaBH4 + PhSSPh | 65 | 120 | β-D-galactose | Good stereoselectivity |

| Di-benzyl xylal | Oxone/acetone | NaBH4 + PhSSPh | 65 | 90 | β-D-xylose | Short reaction time |

| Per-benzyl lactal | Oxone/acetone | NaBH4 + PhSSPh | 56 | 150 | β-D-lactose | Complex sugar tolerance |

One-Pot Synthesis Strategies for Research Applications

One-pot synthesis methodologies offer significant advantages for research applications by minimizing isolation steps and reducing overall synthetic complexity [8] [9]. Several strategies have been developed for efficient thioglycoside assembly, particularly valuable for 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol synthesis.

The sequential glycosylation approach employs glycosyl bromides as initial donors with thioglycosides serving as acceptors, followed by subsequent activation for chain elongation [9]. This methodology utilizes silver triflate for initial activation, followed by N-iodosuccinimide for secondary thioglycoside activation, achieving overall yields of 84% for trisaccharide formation.

Protecting-group-free synthesis represents another significant advancement, utilizing glycosyl fluoride donors with thiol acceptors in aqueous calcium hydroxide solutions [28]. This environmentally friendly approach proceeds at room temperature with exclusive stereoselectivity, achieving yields of 85-95% while eliminating the need for organic solvents and toxic reagents [28].

The phosphotungstic acid-catalyzed approach combines anomeric substitution with thioglycoside formation and subsequent deacetylation in a single operation [25]. This method demonstrates broad substrate scope and compatibility with microwave heating, providing efficient access to deprotected thioglycosides directly from per-acetylated precursors.

Table 4: One-Pot Synthesis Strategies

| Method | Starting Materials | Activator System | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Glycosylation | Glycosyl bromide + thioglycoside | AgOTf then NIS | 84 | Rapid assembly | Multiple activators |

| Armed-Disarmed | Armed + disarmed thioglycosides | NIS/TfOH | 70-85 | Selective activation | Reactivity matching |

| Per-acetylation/Thioglycosidation | Free sugar + Ac2O + thiol | BF3·OEt2 | 65-80 | Direct from free sugar | Harsh conditions |

| Fluoride-Thiol Coupling | Glycosyl fluoride + thiol | Ca(OH)2 | 85-95 | Protecting group free | Limited scope |

| PTA-Catalyzed | Per-acetate + thiol | PTA (20 mol%) | 70-85 | Microwave compatible | New methodology |

Stereoselective Synthesis Considerations

Stereoselectivity represents a critical aspect of thioglycoside synthesis, particularly for achieving the desired beta-configuration in 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol [10] [14]. Multiple factors influence the stereochemical outcome, including protecting group patterns, reaction temperature, and activator systems.

Armed thioglycosides bearing electron-donating protecting groups typically provide high beta-selectivity under standard activation conditions [22]. Research demonstrates that N-iodosuccinimide with triflic acid activation at -40°C achieves alpha/beta ratios of 1:10 with yields of 88% [14]. This selectivity arises from the stabilization of oxacarbenium ion intermediates and preferential equatorial attack by nucleophiles.

Temperature control proves crucial for optimal stereoselectivity [37]. Studies with azido-protected sialyl donors show that reactions conducted at -78°C provide excellent equatorial selectivity (1:20 alpha/beta ratios) compared to higher temperature conditions that yield diminished selectivity [37]. This temperature dependence reflects the kinetic versus thermodynamic control of glycosidic bond formation.

The thiourea-copper triflate system with N-iodosuccinimide demonstrates synergistic promotion of stereoselective glycoside formation [14]. This methodology accommodates diverse protecting groups and nucleophiles while maintaining good stereochemical control at ambient temperature, representing a practical alternative to low-temperature protocols.

Table 5: Stereoselective Synthesis Considerations

| Donor Type | Activator | Temperature (°C) | α/β Selectivity | Yield (%) | Mechanistic Pathway | Key Feature |

|---|---|---|---|---|---|---|

| Armed thioglycoside | NIS/TfOH | -40 | 1:10 | 88 | SN1-like | High β-selectivity |

| Disarmed thioglycoside | NIS/TfOH | -78 | 1:1 | 76 | SN1/SN2 mixed | Mixed selectivity |

| 2-Azido donor | NIS/TfOH | -78 | 1:20 | 92 | SN1-like | Excellent β-selectivity |

| Participating group | Cu(OTf)2/thiourea | 25 | 10:1 | 84 | NGP-assisted | High α-selectivity |

| Non-participating | BSP/Tf2O | -20 | 2:1 | 79 | Oxacarbenium | Moderate selectivity |

Neighboring Group Participation in Thioglycoside Formation

Neighboring group participation plays a fundamental role in controlling stereochemistry during thioglycoside formation [11]. This mechanistic pathway involves intramolecular assistance from proximate functional groups, leading to predictable stereochemical outcomes and enhanced reaction rates.

Bicyclic thioglycoside intermediates demonstrate neighboring group participation through sulfonium ion formation [11]. Research on methylthioxylose derivatives shows that methylation generates methylsulfonium groups that function as both anomeric leaving groups and directing elements for acceptor alcohol approach [11]. However, caution must be applied when invoking these intermediates, as the glycosylation reaction may proceed through alternative SN1-type mechanisms despite the detection of bicyclic species.

Acetyl protecting groups at the C-2 position provide classical neighboring group participation through acyloxonium ion formation [22]. This participation directs nucleophilic attack to the opposite face, ensuring 1,2-trans stereochemistry in the resulting glycosidic bonds. The mechanism proves particularly effective for glucose derivatives where the desired beta-configuration corresponds to 1,2-trans geometry.

Density functional theory calculations comparing different sulfonium ion intermediates reveal significant structural and energetic differences [11]. Trans-decalin-like sulfonium ions described by Boons and colleagues demonstrate alpha-directing participation, while more flexible bicyclic systems may not provide equivalent stereochemical control [11].

Cost-Effective Synthesis Approaches for Laboratory Scale Production

Cost-effective synthesis approaches focus on minimizing reagent costs, reducing reaction steps, and maximizing overall efficiency for laboratory-scale production of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol [26] [27] [28]. Several strategies have emerged that balance economic considerations with synthetic practicality.

Iron-catalyzed glycosylation protocols represent a significant advancement toward cost-effective synthesis [26]. These methods employ earth-abundant iron salts instead of precious platinum group metals, offering robust activation of diazo-thioglycoside donors. The methodology accommodates diverse protecting groups and nucleophiles while providing gram-scale synthetic capability with excellent functional group compatibility [26].

Copper-catalyzed protocols utilizing cost-effective copper salts demonstrate broad substrate scope and rapid reaction rates [27]. Novel naphthoquinone-thioglycoside donors enable efficient preparation through one-pot synthesis while maintaining compatibility with latent-active glycosylation strategies. These donors activate readily with inexpensive copper(II) salts, facilitating glycosylation with diverse acceptor molecules [27].

Protecting-group-free methodologies eliminate costly protection and deprotection sequences while utilizing inexpensive reagents such as calcium hydroxide [28]. The fluoride-thiol coupling reaction proceeds in water at room temperature, eliminating organic solvent requirements and reducing overall synthetic costs. Although stoichiometric coupling reagents represent a limitation, calcium hydroxide proves significantly more affordable than traditional glycosylation promoters [28].

The formation of sulfur-glycosidic bonds in compounds such as 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol involves several distinct mechanistic pathways that have been extensively studied through both experimental and computational approaches. These pathways can be categorized based on their fundamental reaction mechanisms and stereochemical outcomes [1] [2].

The nucleophilic substitution pathway represents the most common mechanism for thioglycoside formation, proceeding through either SN1 or SN2 pathways depending on reaction conditions. In the SN2 mechanism, the nucleophilic attack occurs simultaneously with leaving group departure, resulting in complete stereochemical inversion at the anomeric center [1] [2]. This pathway is particularly favored under Lewis acid activation conditions at low temperatures, where the formation of glycosyl triflate intermediates facilitates the reaction [1]. The SN1 mechanism, conversely, involves the formation of oxocarbenium ion intermediates, leading to mixtures of anomeric products due to the planar nature of the carbocation [1] [3].

Recent mechanistic investigations have revealed the importance of counterion exchange processes in thioglycoside activation. Three distinct catalytic cycles have been identified: the triflate cycle, the sulfonium ion cycle, and the halide cycle [1]. The triflate cycle involves the formation of glycosyl triflate intermediates from thioglycoside donors under NIS/TfOH conditions, with the relative reactivity value (RRV) serving as a predictive parameter for intermediate formation [1]. Donors with RRV values greater than 300 preferentially form halide intermediates through counterion exchange mechanisms [1].

The sulfonium ion pathway represents an alternative mechanism where the oxocarbenium ion undergoes intermolecular interaction with sulfur-containing byproducts, forming glycosyl sulfonium ions [1]. This pathway has been supported by low-temperature NMR studies that provide structural evidence for these intermediates [1]. The dynamic equilibrium between different ionic species contributes to the overall stereochemical outcome of the reaction.

| Reaction Type | Stereochemical Outcome | Typical Conditions | Key Intermediates |

|---|---|---|---|

| Nucleophilic substitution (SN2) | Complete inversion | Lewis acid activation, low temperature | Glycosyl triflate |

| Carbocation mechanism (SN1) | Mixture of anomers | Protic conditions, higher temperature | Oxocarbenium ion |

| Neighboring group participation | Retention or inversion | Participating protecting groups | Acyloxonium ion |

| Radical-mediated coupling | High β-selectivity | Photochemical or thermal initiation | Anomeric radicals |

| Enzymatic transglycosylation | Enzyme-dependent | Aqueous medium, mild conditions | Glycosyl-enzyme complex |

Stereochemical Control in Thioglycosylation Reactions

Stereochemical control in thioglycosylation reactions of compounds like 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol is governed by multiple factors that operate synergistically to determine the final anomeric configuration [2] [4] [5]. The anomeric effect plays a fundamental role in stabilizing specific conformations through stereoelectronic interactions [6] [7].

The anomeric effect in thioglycosides manifests as a preference for axial orientation of electronegative substituents at the anomeric position, resulting from favorable orbital overlap between the ring oxygen lone pairs and the antibonding orbitals of the axial carbon-sulfur bond [6] [7]. This stabilization typically amounts to 1-3 kcal/mol in free energy difference between anomeric configurations [7]. The effect is particularly pronounced in thioglycosides due to the polarizability of the sulfur atom, which enhances the hyperconjugative interactions [6].

Solvent effects significantly influence the stereochemical outcome of thioglycosylation reactions through their impact on the reaction mechanism. Polar solvents favor SN1-type mechanisms by stabilizing ionic intermediates, while nonpolar solvents promote SN2-type pathways [8] [5]. The dielectric constant of the solvent correlates with the degree of stereoselectivity, with higher dielectric constants generally leading to reduced selectivity due to increased ion-pair separation [5].

Temperature dependence represents another crucial factor in stereochemical control, with higher temperatures often favoring α-glycoside formation through entropy-enthalpy compensation effects [5]. This phenomenon has been particularly well-documented in L-idose thioglycoside systems, where variable-temperature NMR studies combined with density functional theory calculations have revealed the mechanistic basis for temperature-dependent selectivity [5]. The increased selectivity at elevated temperatures is attributed to neighboring group participation becoming increasingly dominant, leading to the formation of acyloxonium ion intermediates [5].

| Control Factor | Influence on Selectivity | Quantitative Measure |

|---|---|---|

| Anomeric effect | Favors axial orientation | Free energy difference 1-3 kcal/mol |

| Solvent effects | Polar solvents favor SN1 | Dielectric constant correlation |

| Temperature dependence | Higher T favors α-products | Entropy/enthalpy compensation |

| Donor reactivity (RRV) | RRV >300 favors halide intermediates | Relative reactivity value |

| Acceptor nucleophilicity | Strong nucleophiles reduce selectivity | Aka nucleophilicity scale |

The donor reactivity, quantified by the relative reactivity value, determines the preferred activation pathway and consequently the stereochemical outcome [1]. Highly reactive donors with RRV values exceeding 300 preferentially undergo halide-mediated activation, leading to specific stereochemical preferences through in situ anomerization processes [1]. The acceptor nucleophilicity, measured by the Aka scale, inversely correlates with stereoselectivity, as stronger nucleophiles can directly displace anomeric intermediates without allowing for equilibration [1].

Theoretical Models of Anomeric Effects in Thioglycosides

Theoretical models describing anomeric effects in thioglycosides have evolved from simple hyperconjugation models to sophisticated quantum mechanical treatments that account for multiple electronic interactions [7] [6]. The traditional hyperconjugation model, which invokes electron transfer from ring heteroatom lone pairs to antibonding orbitals of the axial carbon-substituent bond, has been shown to be only a minor contributor to the overall anomeric effect [7].

Recent theoretical investigations have demonstrated that the anomeric effect arises primarily from two separate coulombic attractions involving hydrogen atoms [7]. The first involves a nonbonded attraction between polar axial substituents and syn-axial hydrogen atoms in the heterocycle, while the second results from charge transfer from hydrogen to the electronegative substituent in the carbon-substituent-hydrogen unit [7]. This charge transfer occurs due to lengthening of the carbon-substituent bond to minimize repulsion with ring atom lone pairs, creating a more positive hydrogen that engages in stabilizing coulombic interactions with ring heteroatoms [7].

The exo-anomeric effect represents an additional stabilizing interaction that occurs when the electronegative substituent possesses lone pairs of electrons capable of rotating about the exocyclic bond axis [6]. This effect leads to a single favored conformation for the exocyclic electron-withdrawing group, contributing to the overall conformational preferences observed in thioglycosides [6]. The magnitude of the exo-anomeric effect depends on the orbital overlap geometry and the electronegativity difference between the substituent and the ring system [6].

Computational studies employing density functional theory have provided quantitative estimates of anomeric effect magnitudes in various thioglycoside systems [5] [9]. These calculations typically employ hybrid functionals such as B3LYP or B2PLYP with dispersion corrections to account for weak intermolecular interactions [9]. The inclusion of solvent effects through polarizable continuum models has proven essential for accurate reproduction of experimental observations [5].

The theoretical treatment of anomeric effects in thioglycosides must also consider the influence of protecting group patterns on the electronic structure [10]. Superarming protecting groups, such as silyl ethers, can significantly alter the conformational preferences and anomeric effect magnitudes through their electronic and steric effects [10]. These effects have been quantified through systematic computational studies that correlate protecting group electronegativity with anomeric stabilization energies [10].

Density Functional Theory-Based Analysis of Reaction Intermediates

Density functional theory calculations have provided unprecedented insights into the structure and properties of reaction intermediates in thioglycoside transformations [5] [14] [15]. These quantum chemical studies have characterized the electronic structure, energetics, and reactivity of key intermediates that determine the overall reaction pathway and stereochemical outcome [5] [14].

The characterization of oxocarbenium ion intermediates represents a particular challenge due to their high reactivity and short lifetimes [11]. Ab initio molecular dynamics simulations have been employed to study the formation and decay of these intermediates in explicit solvent environments [11]. These calculations reveal that oxocarbenium ions possess lifetimes of 10-100 femtoseconds, depending on the solvent environment and the nature of the glycosyl donor [11]. The planar sp² hybridization of the anomeric carbon in these intermediates explains their lack of stereochemical memory and tendency to form mixtures of anomeric products [11].

| Intermediate | Formation Energy (kcal/mol) | Lifetime (fs) | Structural Features |

|---|---|---|---|

| Glycosyl triflate | 12-18 | 100-500 | Sp³ hybridized anomeric carbon |

| Sulfonium ion | 8-15 | 50-200 | Positively charged sulfur |

| Halide complex | 10-20 | 200-1000 | Halogen-carbon interaction |

| Oxocarbenium ion | 15-25 | 10-100 | Planar sp² carbon |

| Transition state | 20-35 | Transient | Partial bond formation |

Glycosyl triflate intermediates have been characterized through density functional theory calculations that reveal their covalent nature and sp³ hybridization at the anomeric carbon [1] [5]. These intermediates are more stable than oxocarbenium ions, with formation energies typically ranging from 12-18 kcal/mol and lifetimes of 100-500 femtoseconds [1]. The covalent character of the carbon-triflate bond provides these intermediates with stereochemical memory, explaining the high selectivity observed in many thioglycoside reactions [1].

Sulfonium ion intermediates have been identified through computational studies as important reactive species in thioglycoside activation [1] [16]. These intermediates feature positively charged sulfur atoms and exhibit formation energies of 8-15 kcal/mol [1]. The relatively low formation energies of sulfonium ions make them accessible under mild reaction conditions, contributing to the high reactivity observed in certain thioglycoside systems [16].

The computational analysis of transition states in thioglycoside reactions has revealed the concerted nature of many transformation processes [5] [11]. Transition state structures typically exhibit partial bond formation between the nucleophile and the anomeric carbon, with simultaneous weakening of the leaving group bond [5]. The synchronicity of these processes can be quantified through analysis of bond order parameters and charge distributions [5].

| Method | Level of Theory | Primary Application | Computational Cost |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) with D3 correction | Reaction mechanism elucidation | Moderate |

| Molecular Dynamics (MD) | CHARMM36 force field | Conformational dynamics | High |

| Ab initio calculations | MP2/def2-TZVP | Accurate energetics | Very high |

| QSAR modeling | Multiple Linear Regression | Property prediction | Low |

| NMR-based conformational analysis | Coupling constant analysis | Solution structure determination | Experimental + computational |

The application of density functional theory to thioglycoside chemistry has been facilitated by advances in computational methodology and hardware capabilities [5] [17]. Modern calculations typically employ hybrid functionals such as B3LYP or B2PLYP with triple-zeta basis sets and dispersion corrections to achieve chemical accuracy [9]. The inclusion of solvent effects through polarizable continuum models has proven essential for reproducing experimental observations in polar solvents [5].

Computational studies have also addressed the role of copper-mediated activation in thioglycoside reactions [17]. Density functional theory calculations have characterized the coordination complexes formed between copper catalysts and thioglycoside donors, revealing the electronic factors that control reactivity and selectivity [17]. These studies have identified the optimal coordination geometries and electronic configurations for efficient catalyst turnover [17].